LY 2087101
Overview
Description
Mechanism of Action
Target of Action
LY 2087101 is an allosteric potentiator of α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs) and displays selectivity against α3β4 nAChRs . These receptors are excitatory neurotransmitter-gated ion channels and members of a superfamily that also includes ionotropic receptors for serotonin, glycine, and GABA .
Mode of Action
This compound potentiates agonist-evoked α7 responses by binding within the nAChR transmembrane region . This binding enhances the activity of the α7, α4β2, and α4β4 nAChRs .
Biochemical Pathways
The potentiation of α7 nAChRs by this compound involves the transmembrane regions of the α7 subunit. Five transmembrane amino acids have been identified that, when mutated, significantly reduce potentiation of α7 nAChRs . These amino acids are located within the α-helical transmembrane domains TM1 (S222 and A225), TM2 (M253), and TM4 (F455 and C459) .
Pharmacokinetics
It is soluble in dmso at a concentration of 20 mg/ml , which suggests it may have good bioavailability.
Result of Action
The potentiation of α7 nAChRs by this compound can enhance the activity of these receptors, leading to increased excitatory neurotransmission . This could have potential therapeutic implications for neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
Action Environment
It is known that the compound should be stored at +4°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
LY 2087101 plays a crucial role in biochemical reactions, particularly in the potentiation of agonist-evoked α7 responses . It interacts with α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs), enhancing their activity . The nature of these interactions is thought to involve binding within the nAChR transmembrane region .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of nAChRs . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its allosteric potentiation of nAChRs . It binds within the nAChR transmembrane region, enhancing the activity of α7, α4β2, and α4β4 nAChRs . This binding interaction leads to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known to interact with nAChRs, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 2087101 involves the reaction of 2-amino-5-keto thiazole with 4-fluoroaniline and 3-thienylmethanone under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
LY 2087101 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazole and thienyl rings. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenating agents can lead to the formation of halogenated derivatives of this compound .
Scientific Research Applications
LY 2087101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Similar Compounds
PNU-120596: Another allosteric potentiator of α7 nicotinic acetylcholine receptors.
PNU-282987: A selective agonist for α7 nicotinic acetylcholine receptors.
Risperidone: An antipsychotic drug that also interacts with nicotinic acetylcholine receptors.
Uniqueness of LY 2087101
This compound is unique in its selective potentiation of α7 and α4β2 nicotinic acetylcholine receptors without affecting α3β4 subtype receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptor subtypes in various biological processes and potential therapeutic applications .
Properties
IUPAC Name |
[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAMDZVDNYENPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913186-74-0 | |
Record name | LY 2087101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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